The compound identified as CID 131846075 is known as 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt. It has the molecular formula and is recognized for its unique spirocyclic structure, which features a combination of oxetane and cyclopropane rings. This compound is utilized in various scientific research applications, particularly due to its distinctive chemical properties and potential biological activities.
The compound can be sourced from chemical suppliers specializing in research-grade materials. It is often available in various forms, including its sodium salt derivative. The synthesis of this compound typically involves the neutralization of the corresponding carboxylic acid with a sodium base.
2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt belongs to the class of spirocyclic compounds. These compounds are characterized by their unique ring systems and are often studied for their potential applications in medicinal chemistry and materials science.
The synthesis of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt generally involves the following steps:
In industrial settings, large-scale production may utilize sodium carbonate or sodium bicarbonate as bases to optimize yield and purity. The final product undergoes filtration, drying, and purification processes to ensure high-quality output.
The molecular structure of 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt can be represented as follows:
C1CC2(C1)COC2C(=O)O.[Na+]This structure highlights the spirocyclic nature of the compound, which contributes to its unique chemical behavior.
The InChI Key for this compound is XDGHYAOZVQWXTP-UHFFFAOYSA-N, which can be used for database searches and chemical identification purposes.
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt can participate in several types of chemical reactions:
Common reagents used in these reactions include:
These reactions allow for the formation of various derivatives that can be utilized in further synthetic applications.
The mechanism of action for 2-oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt involves its interaction with biological molecules, which may lead to various biological activities. While specific mechanisms are still under investigation, preliminary studies suggest potential roles in modulating biochemical pathways due to its structural characteristics.
Relevant data indicates that this compound has favorable properties for use in both laboratory and industrial settings, particularly within organic synthesis and medicinal chemistry contexts.
2-Oxaspiro[3.3]heptane-6-carboxylic acid, sodium salt finds applications across several scientific domains:
These applications highlight the versatility of this compound within scientific research and industrial development.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9